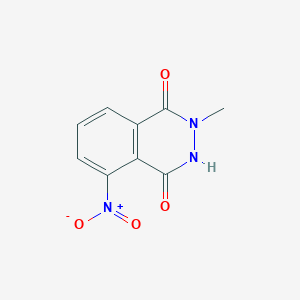
2-Methyl-5-nitro-2,3-dihydrophthalazine-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-nitro-2,3-dihydrophthalazine-1,4-dione is a chemical compound known for its unique structure and properties. It belongs to the class of phthalazine derivatives, which have been studied for their various biological activities, including anticonvulsant and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitro-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of phthalic anhydride with hydrazine hydrate in the presence of ethanol. The reaction mixture is heated under reflux conditions for several hours, followed by the addition of nitric acid to introduce the nitro group .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-nitro-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazine-1,4-dione derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include phthalazine-1,4-dione derivatives, amino derivatives, and substituted phthalazine compounds .
Aplicaciones Científicas De Investigación
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound exhibits significant antimicrobial and anticonvulsant activities, making it a candidate for drug development.
Medicine: Its anticonvulsant properties are particularly noteworthy, with studies showing its effectiveness in controlling seizures.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-nitro-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydrophthalazine-1,4-dione: A closely related compound with similar biological activities.
5-Amino-2,3-dihydrophthalazine-1,4-dione: Known for its use in the synthesis of luminol, a chemiluminescent compound.
Uniqueness
2-Methyl-5-nitro-2,3-dihydrophthalazine-1,4-dione stands out due to its unique combination of a methyl and nitro group, which enhances its biological activity and chemical stability compared to other phthalazine derivatives .
Propiedades
Número CAS |
192511-85-6 |
|---|---|
Fórmula molecular |
C9H7N3O4 |
Peso molecular |
221.17 g/mol |
Nombre IUPAC |
3-methyl-8-nitro-2H-phthalazine-1,4-dione |
InChI |
InChI=1S/C9H7N3O4/c1-11-9(14)5-3-2-4-6(12(15)16)7(5)8(13)10-11/h2-4H,1H3,(H,10,13) |
Clave InChI |
GGYPGLCDXBGIIB-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



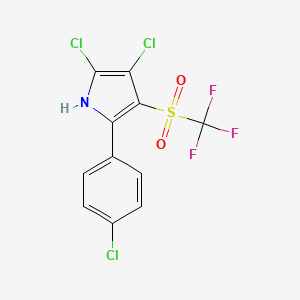
![Magnesium, chloro[3-(trimethylsilyl)propyl]-](/img/structure/B12558229.png)
![3-{1-[3-(Diethylamino)propyl]-1H-pyrrol-2-yl}prop-2-ene-1,1-diol](/img/structure/B12558233.png)
![3-[(Trichlorostannyl)methyl]oxolan-2-one](/img/structure/B12558241.png)
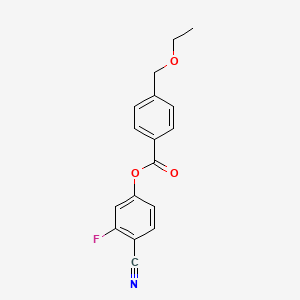
![(6S)-5-[(2,5-dimethoxyphenyl)methyl]-6-methyl-3,6-dihydro-2H-pyran](/img/structure/B12558247.png)
![4-[6-[4-Methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide](/img/structure/B12558251.png)

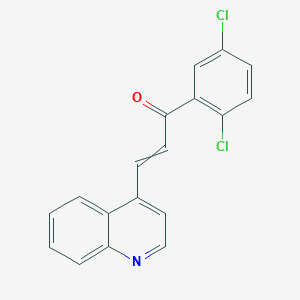
![Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide](/img/structure/B12558272.png)

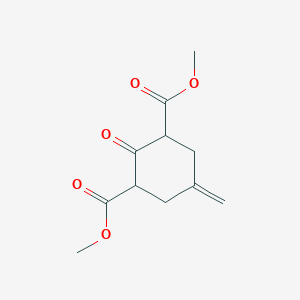
![N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide](/img/structure/B12558296.png)
